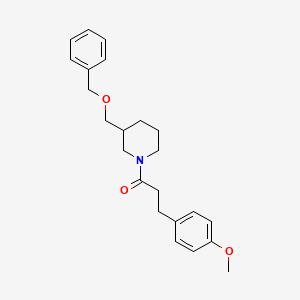

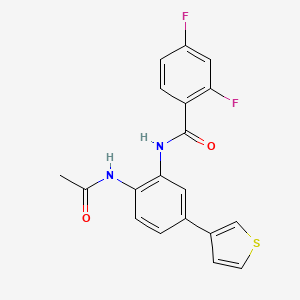

![molecular formula C15H21N5O2 B2519913 N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171858-81-3](/img/structure/B2519913.png)

N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, is a complex organic molecule that may have potential applications in various fields such as pharmaceuticals or materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . This suggests that the synthesis of N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide might also involve similar coupling reactions, possibly with different reagents and conditions tailored to introduce the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecule . These parameters are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with other molecules.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions of the specific compound , they do describe the intermolecular interactions observed in related compounds. For instance, strong C-H⋯O and N-H⋯O hydrogen bonds are reported to stabilize the molecular structure in the crystal form . Such information can be extrapolated to hypothesize about the reactivity and interaction potential of N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods provide a comprehensive understanding of the stability, vibrational frequencies, and electronic properties of the molecules. For the compound of interest, similar analytical techniques would likely yield valuable information regarding its physical and chemical properties, such as stability, solubility, and electronic characteristics.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as those similar in structure to the specified compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The study of these complexes' formation, structure, and antioxidant capacity highlights their potential application in developing novel antioxidant agents (Chkirate et al., 2019).

Hydrogen Bonding and Molecular Architecture

Hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides offer insights into how these interactions influence molecular architecture. Understanding these patterns is essential for designing molecules with desired physical and chemical properties, impacting materials science and pharmaceutical development (López et al., 2010).

Novel Synthesis Methods

The exploration of novel synthesis methods for related pyrazolo and pyrimidinone derivatives showcases the chemical versatility and potential for generating new compounds with unique properties. Such studies not only extend the chemical space of these heterocyclic compounds but also pave the way for discovering new therapeutic agents with improved efficacy and safety profiles (Bentya et al., 2011).

Molecular Docking and Drug Design

Molecular docking studies involving pyrazolo[3,4-d]pyridazine derivatives contribute to drug design efforts by identifying potential interactions with biological targets. This approach facilitates the development of drugs with high specificity and potency, underscoring the importance of computational methods in modern pharmaceutical research (Umar et al., 2019).

Future Directions

properties

IUPAC Name |

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-6-7-16-12(21)9-19-14(22)13-11(10(2)18-19)8-17-20(13)15(3,4)5/h6,8H,1,7,9H2,2-5H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFZSDIQDOYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

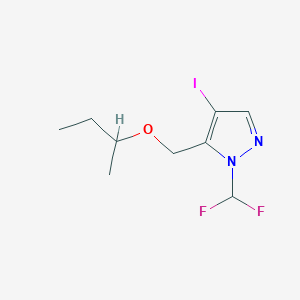

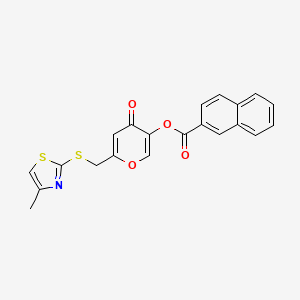

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

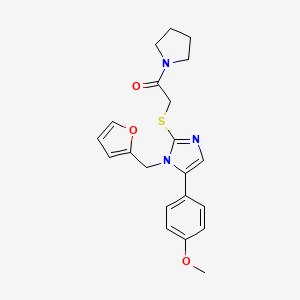

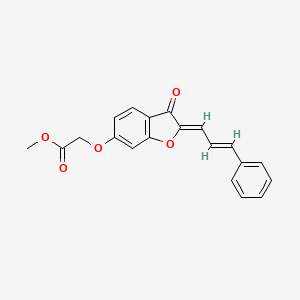

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)

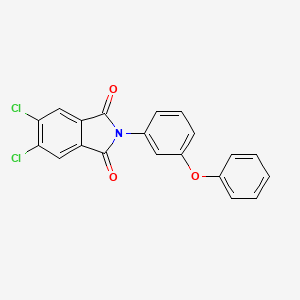

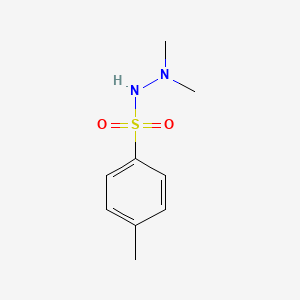

![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)